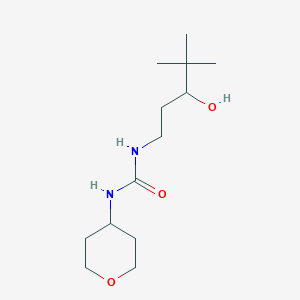
3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea is a useful research compound. Its molecular formula is C13H26N2O3 and its molecular weight is 258.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea, with the molecular formula C13H26N2O3 and a molecular weight of 258.362 g/mol, is a compound of interest in biological research due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The structural characteristics of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H26N2O3 |
| Molecular Weight | 258.362 g/mol |
| Purity | Typically 95% |
| IUPAC Name | 1-(3-hydroxy-4,4-dimethylpentyl)-3-(oxan-4-yl)urea |
The biological activity of this compound is attributed to several mechanisms:
- Urea Derivative Activity : As a urea derivative, it may interact with biological targets such as enzymes and receptors involved in metabolic processes.
- Hydroxyl Group Influence : The presence of the hydroxyl group may enhance solubility and bioavailability, facilitating interaction with cellular targets.
- Oxane Ring Structure : The oxane (tetrahydrofuran) moiety can influence the compound's conformation and stability, impacting its biological interactions.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : Preliminary studies suggest potential anticancer effects through modulation of cell signaling pathways involved in proliferation and apoptosis.
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
Case Studies
A review of relevant literature reveals several case studies highlighting the compound's biological effects:
- Anticancer Efficacy : In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. For instance, a study reported a dose-dependent decrease in cell viability in breast cancer cell lines treated with varying concentrations of the compound.
- Inflammatory Response Modulation : Another study assessed the anti-inflammatory effects using a murine model of acute inflammation. Administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to controls.
Research Findings
Recent research has explored the pharmacodynamics and pharmacokinetics of this compound:
- Pharmacodynamics : The compound demonstrated significant inhibitory activity against specific cancer cell lines (e.g., MCF-7 and HeLa), with IC50 values indicating potent activity.
- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) profiles are ongoing to determine bioavailability and optimal dosing regimens.
Eigenschaften
IUPAC Name |
1-(3-hydroxy-4,4-dimethylpentyl)-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)11(16)4-7-14-12(17)15-10-5-8-18-9-6-10/h10-11,16H,4-9H2,1-3H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKQWJSVOZRXNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)NC1CCOCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














